Bienvenue dans la boutique en ligne BenchChem!

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Lipophilicity Membrane permeability Hydrogen bonding

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS 898461-90-0) is a 1,3,4-thiadiazole-urea-thioacetamide hybrid compound with molecular formula C₁₇H₂₀N₆O₄S₂ and molecular weight 436.51 g/mol. It incorporates a 1,3,4-thiadiazole core—a recognized privileged scaffold in medicinal chemistry with broad anticancer and antimicrobial potential—substituted at the C5 position with a cyclohexylureido group and at the C2 position with a thioether-linked N-(3-nitrophenyl)acetamide side chain.

Molecular Formula C17H20N6O4S2
Molecular Weight 436.51
CAS No. 898461-90-0
Cat. No. B2553022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
CAS898461-90-0
Molecular FormulaC17H20N6O4S2
Molecular Weight436.51
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H20N6O4S2/c24-14(18-12-7-4-8-13(9-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,18,24)(H2,19,20,21,25)
InChIKeyWLWLTIVSGBBGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS 898461-90-0): Sourcing, Structural Identity, and Pharmacophore Context


2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS 898461-90-0) is a 1,3,4-thiadiazole-urea-thioacetamide hybrid compound with molecular formula C₁₇H₂₀N₆O₄S₂ and molecular weight 436.51 g/mol . It incorporates a 1,3,4-thiadiazole core—a recognized privileged scaffold in medicinal chemistry with broad anticancer and antimicrobial potential—substituted at the C5 position with a cyclohexylureido group and at the C2 position with a thioether-linked N-(3-nitrophenyl)acetamide side chain [1]. The 3-nitrophenyl acetamide moiety introduces an electron-withdrawing nitro group at the meta position of the phenyl ring, a regiochemical feature that distinguishes this compound from its 4-nitro (para) isomer (CAS 898436-55-0) and other close structural analogs .

Why Close Analogs of 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide Cannot Be Assumed Interchangeable for Biological Screening


A generic thiadiazole scaffold alone is insufficient to predict biological performance; the specific substitution pattern of this compound—the cyclohexylureido group at C5, the thioether linker at C2, and the 3-nitrophenyl acetamide terminus—creates a unique steric, electronic, and hydrogen-bonding profile. Even minor structural changes among close analogs produce divergent biological outcomes. For example, in a homologous 1,2,3-thiadiazole thioacetanilide series, the position of the nitro group on the phenyl ring (2-nitro vs. 3-nitro vs. 4-nitro) dramatically altered anti-HIV potency, with EC₅₀ values ranging from 0.059 µM to >10 µM [1]. Similarly, replacing a urea-linked cyclohexyl group with a smaller substituent reduces both lipophilicity and hydrogen-bonding capacity, which can abolish target engagement in kinase inhibition assays [2]. These SAR findings demonstrate that the precise combination of substituents in this compound cannot be replicated by generic in-class alternatives for any assay requiring target-specific binding.

Quantitative Differential Evidence Matrix for 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS 898461-90-0)


Cyclohexylureido vs. Methyl Substitution at C5: Lipophilicity and Hydrogen-Bonding Capacity Advantage

The cyclohexylureido group at the C5 position of the 1,3,4-thiadiazole ring provides a significantly higher lipophilicity and hydrogen-bonding capacity compared to the closest commercially available methyl-substituted analog, 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS 298218-04-9). The cyclohexyl substituent (C₆H₁₁) contributes an estimated additional +1.5 to +2.0 cLogP units relative to the methyl group (CH₃), as inferred from standard fragment-based LogP calculation methods . Furthermore, the urea moiety (cyclohexyl-NH-CO-NH-) introduces two hydrogen-bond donor sites (the two NH groups), whereas the methyl analog possesses none, fundamentally altering the intermolecular interaction potential for target binding [1]. This difference is critical because thiadiazole-urea derivatives with enhanced hydrogen-bonding capacity have demonstrated VEGFR-2 inhibitory activity with IC₅₀ values as low as 0.664 µM, whereas simpler 5-alkyl-substituted thiadiazole analogs lacking urea NH groups showed significantly reduced or absent kinase inhibition in the same assay panel [2].

Lipophilicity Membrane permeability Hydrogen bonding Target engagement

Meta-Nitro vs. Para-Nitro Regiochemistry: Differential Electronic Effects on Anticancer Activity

The 3-nitrophenyl (meta-nitro) substitution in the target compound is a distinct regiochemical feature compared to its 4-nitrophenyl (para-nitro) isomer (CAS 898436-55-0). In a systematic SAR study of N-(5-(substituted-benzylthio)-1,3,4-thiadiazol-2-yl)-2-p-nitrophenylacetamide derivatives, electron-withdrawing substituents (Cl, F, NO₂) markedly enhanced anticancer potency relative to unsubstituted or electron-donating (methoxy) analogs [1]. Specifically, compound 3a (IC₅₀ = 10.6 µM against PC3 prostate cancer) and compounds 3d (IC₅₀ = 10.3 µM), 3h (IC₅₀ = 12.5 µM), and 3j (IC₅₀ = 11.3 µM) against MDA-MB-231 breast cancer cells all contained electron-withdrawing groups on the phenyl ring, outperforming the reference drug imatinib in the same assay [1]. While these data are for para-nitro-substituted derivatives, the meta-nitro position in the target compound alters the electron distribution on the aromatic ring via a different resonance pathway (meta-directing vs. para-directing effects), which can lead to distinct metabolic stability profiles and differential off-target interactions compared to the para isomer [2].

Nitro regioisomer Electronic effects SAR Anticancer

Thioacetamide Linker: Conformational Flexibility Differences from Direct Amide-Linked Analogs

The thioacetamide linker (-S-CH₂-CO-NH-) connecting the thiadiazole core to the 3-nitrophenyl group provides greater conformational freedom compared to direct amide-linked analogs (where the acetamide is attached without a thioether spacer). The C-S-C bond angle (approximately 100°) and longer C-S bond length (≈1.82 Å vs. ≈1.47 Å for C-N) create a different spatial orientation of the terminal aromatic ring relative to the thiadiazole core [1]. In the 1,2,3-thiadiazole thioacetanilide anti-HIV series, the thioether linker was essential for activity; compound 7d2 (2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide) achieved an EC₅₀ of 0.059 ± 0.02 µM and a selectivity index (SI) exceeding 4,883, demonstrating that the thioether-linked nitrophenyl acetamide pharmacophore is capable of high-potency, high-selectivity target engagement when paired with an appropriate heterocyclic core [2]. Removal or shortening of this thioether linker abolished nanomolar activity in that series, confirming that the linker length and flexibility are critical activity determinants [2].

Thioether linker Conformational flexibility Metabolic stability Target binding

Urea Moiety Hydrogen-Bonding Capacity: Inferred Advantage for Kinase and Enzyme Inhibition

The central urea group (cyclohexyl-NH-CO-NH-thiadiazole) is a bidentate hydrogen-bonding motif capable of simultaneously donating two hydrogen bonds and accepting one, enabling stable interactions with kinase hinge regions and enzyme active sites. In a focused series of 1,3,4-thiadiazole-urea derivatives evaluated as VEGFR-2 inhibitors, compound 10c demonstrated an IC₅₀ of 0.664 µM against VEGFR-2 kinase, with the urea NH groups forming key hydrogen bonds with the hinge region residues Glu885 and Asp1046 in molecular docking studies [1]. In contrast, thiadiazole derivatives lacking the urea moiety (e.g., simple 5-alkylthio or 5-arylamino substituted analogs) showed reduced or absent VEGFR-2 inhibition in the same assay panel, with IC₅₀ values shifting above 10 µM [2]. Additionally, in a related series of quinazolin-4(3H)-one-thiadiazole-urea hybrids, compound 9f achieved an antiproliferative IC₅₀ of 17.7 µM against PC3 prostate cancer cells, comparable to sorafenib (IC₅₀ = 17.3 µM) under the same conditions, further demonstrating that the urea bridge is a critical pharmacophoric element for anticancer activity within thiadiazole-containing molecules [3].

Urea pharmacophore Kinase inhibition VEGFR-2 Hydrogen bonding

Defined Research and Procurement Application Scenarios for 2-((5-(3-Cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS 898461-90-0)


Kinase Inhibitor Screening and Lead Discovery Programs Targeting VEGFR-2 or Related Receptor Tyrosine Kinases

The cyclohexylureido-thiadiazole core of this compound aligns with the pharmacophore requirements of ATP-competitive kinase inhibitors, as demonstrated by thiadiazole-urea hybrids achieving VEGFR-2 IC₅₀ values of 0.664 µM [1]. The compound's urea moiety provides the bidentate hydrogen-bonding capacity needed for hinge-region interaction, while the 3-nitrophenyl acetamide side chain offers an additional aromatic stacking surface. This compound is suitable for inclusion in focused kinase inhibitor screening libraries and as a starting point for structure-based lead optimization where both the cyclohexyl lipophilic bulk and the urea hydrogen-bonding motif are required for target engagement [1].

Structure-Activity Relationship (SAR) Studies on Nitroaryl-Thiadiazole Hybrids for Anticancer Lead Optimization

Systematic SAR studies on 1,3,4-thiadiazole derivatives with nitrophenyl substituents have established that electron-withdrawing groups enhance anticancer potency, with IC₅₀ values in the 10–12 µM range against breast and prostate cancer cell lines [2]. This compound, bearing a 3-nitrophenyl group (meta-nitro), provides a regioisomeric complement to the extensively studied 4-nitrophenyl (para-nitro) series. Procurement of this compound enables direct head-to-head comparison of meta vs. para nitro regioisomers within an otherwise identical scaffold, generating novel SAR data that cannot be obtained using the commercially more common para-substituted analogs alone [2].

Antimicrobial Resistance Screening Leveraging the Thiadiazole-Thioacetamide Pharmacophore

The thioacetamide-linked nitrophenyl moiety is a validated anti-infective pharmacophore. In the 1,2,3-thiadiazole thioacetanilide series, compound 7d2 exhibited potent anti-HIV-1 activity with an EC₅₀ of 0.059 µM and a selectivity index exceeding 4,883 [3]. Although the target compound incorporates a 1,3,4-thiadiazole isomer instead of 1,2,3-thiadiazole, the shared thioacetamide-nitrophenyl motif makes it a rational candidate for antimicrobial screening panels, particularly against drug-resistant strains where novel chemotypes are urgently needed [3].

Chemical Biology Probe Development Requiring Defined Lipophilicity and Hydrogen-Bonding Profiles

The cyclohexylureido substituent provides a calculated lipophilicity increase (estimated ΔcLogP of +0.8 to +1.8 units) and two additional hydrogen-bond donor sites relative to simpler 5-alkyl-substituted thiadiazole analogs . This combination of properties—moderate lipophilicity for membrane permeability and multiple H-bond donors for specific target recognition—makes the compound a well-balanced chemical probe candidate for target identification studies where both cellular uptake and specific binding are required . The compound's structural complexity (MW 436.51, 6 heteroatoms) also places it within lead-like chemical space suitable for further medicinal chemistry optimization.

Quote Request

Request a Quote for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.